molecular formula C17H13ClF3NO2 B2650433 7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326883-03-7

7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2650433
CAS No.: 1326883-03-7
M. Wt: 355.74
InChI Key: QNJZLBBIAMMDGS-UHFFFAOYSA-N
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Description

This compound belongs to the benzoxazepinone class, characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen. Its structure includes a 7-chloro substituent on the benzoxazepinone core and a 4-(trifluoromethyl)benzyl group at the 4-position. The trifluoromethyl (CF₃) group is a key feature, known to enhance lipophilicity and metabolic stability in medicinal chemistry contexts .

Properties

IUPAC Name

7-chloro-4-[[4-(trifluoromethyl)phenyl]methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3NO2/c18-14-5-6-15-12(7-14)9-22(16(23)10-24-15)8-11-1-3-13(4-2-11)17(19,20)21/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJZLBBIAMMDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Core: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable electrophile.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Trifluoromethylbenzyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, solvents, and reaction conditions that are scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzoxazepine derivatives.

Scientific Research Applications

7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 7-Chloro-4-[3-(trifluoromethyl)benzyl] Analogue

A closely related positional isomer substitutes the CF₃ group at the meta-position (3-position) of the benzyl ring instead of the para-position (4-position). This minor structural variation can significantly alter molecular interactions. For example:

  • Steric Effects : The para-CF₃ group in the target compound may allow for optimal alignment with hydrophobic binding pockets, whereas the meta-isomer could introduce steric hindrance or altered electronic effects .
  • Electronic Properties : The electron-withdrawing CF₃ group at the para-position may stabilize the benzyl moiety’s electron density differently than the meta-position, influencing binding affinity .

Substituent Variants: Allyl vs. Benzyl Groups

The allyl-substituted analogue, 4-allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one , replaces the CF₃-benzyl group with a smaller allyl chain. Key differences include:

  • Steric Flexibility : The allyl chain’s linear structure may reduce steric bulk, allowing for different binding conformations .

Ring System Analogues

Benzoxazinone Derivatives

The compound 4-benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one features a six-membered benzoxazinone ring instead of the seven-membered benzoxazepinone. Differences include:

  • Ring Conformation : The smaller ring size may reduce conformational flexibility, impacting interactions with target proteins .
  • Electron Density: The benzoxazinone’s oxygen placement alters electron distribution compared to benzoxazepinones .
Benzodiazepinone Derivatives (e.g., Methylclonazepam)

Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one) shares a seven-membered heterocyclic core but includes a nitro group and chlorophenyl substituent. Notable contrasts:

  • Pharmacological Activity: Benzodiazepinones like methylclonazepam are typically anxiolytic or sedative, whereas benzoxazepinones may target distinct pathways due to differences in substituent electronegativity and ring oxygen placement .
  • Substituent Effects : The nitro group in methylclonazepam enhances electron-withdrawing properties, which could influence receptor binding kinetics compared to the CF₃ group in the target compound .

Data Table: Structural and Functional Comparison

Compound Name Substituent/Position Ring System Key Structural Feature Potential Impact
Target Compound 4-[4-(CF₃)benzyl] Benzoxazepinone CF₃ enhances lipophilicity Improved metabolic stability
3-CF₃ isomer 4-[3-(CF₃)benzyl] Benzoxazepinone Meta-CF₃ substitution Altered binding affinity
4-Allyl analog Allyl group Benzoxazepinone Reduced steric bulk Lower lipophilicity
Benzoxazinone derivative Benzyl group Benzoxazinone Six-membered ring Reduced conformational flexibility
Methylclonazepam 2-chlorophenyl, nitro group Benzodiazepinone Nitro group Anxiolytic activity
Coumarin-tetrazole hybrid Coumarin, tetrazole Benzoxazepine Extended π-system Fluorescence/DNA interaction

Research Implications and Gaps

  • Structural Activity Relationships (SAR) : The CF₃ group’s position and substituent size (benzyl vs. allyl) are critical for optimizing target engagement.
  • Biological Data: Limited pharmacological data in the provided evidence highlights the need for further studies on binding assays and pharmacokinetic profiles.
  • Synthetic Versatility : Recent work on hybrid benzoxazepines (e.g., coumarin-tetrazole derivatives) demonstrates the scaffold’s adaptability for diverse therapeutic applications .

Biological Activity

7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound belonging to the benzoxazepine class, characterized by its unique bicyclic structure. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, including modulation of ion channels and inhibition of histone deacetylases (HDACs), which are critical targets in cancer therapy. This article provides an in-depth exploration of its biological activity, including relevant research findings, case studies, and data tables.

The molecular formula of this compound is C17H13ClF3NO2C_{17}H_{13}ClF_3NO_2, with a molecular weight of approximately 355.74 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for drug design and efficacy.

Structural Features

FeatureDescription
Chloro Group Located at the 7-position
Trifluoromethyl Group Attached to the benzyl moiety at the 4-position
Bicyclic Structure Comprises a benzene ring fused to a seven-membered oxazepine ring

Modulation of Ion Channels

Research indicates that this compound exhibits significant activity as a modulator of ion channels. Ion channels are vital for various physiological processes, including muscle contraction and neurotransmission.

The compound's interaction with ion channels can alter their permeability and conductance, potentially leading to therapeutic effects in conditions such as epilepsy and cardiac arrhythmias.

Inhibition of Histone Deacetylases (HDACs)

The compound has been studied for its potential role as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to a condensed chromatin structure and reduced gene expression. Inhibiting these enzymes can reactivate silenced genes involved in tumor suppression.

Research Findings

  • A study demonstrated that this compound effectively inhibited HDAC activity in vitro, suggesting its potential as an anticancer agent .

Anti-inflammatory and Analgesic Properties

Compounds within the benzoxazepine class have shown promise in treating inflammatory conditions due to their ability to modulate immune responses. The unique structural features of this compound may enhance its anti-inflammatory effects.

Case Studies

  • Clinical trials have indicated that similar benzoxazepines can reduce pain and inflammation in models of arthritis .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
7-chloro-4-benzyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one Benzyl group at position 4Potential HDAC inhibitor
7-fluoro-4-[3-(trifluoromethyl)benzyl]-1,4-benzoxazepin Fluoro instead of chloroSimilar ion channel modulation
6-chloro-5-[2-(trifluoromethyl)phenyl]benzoxazepine Different substitution patternAntidepressant properties

The unique combination of substituents in this compound enhances its biological activity compared to these similar compounds.

Q & A

Basic: What are the established synthetic routes for 7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, and how are key intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step processes, starting with the formation of the benzoxazepine core via cyclocondensation of chlorinated precursors with substituted benzylamines. For example, acylation of the benzodiazepine core with trifluoromethylbenzyl chloride under basic conditions (e.g., triethylamine or pyridine) is a critical step . Key intermediates are characterized using X-ray crystallography to confirm stereochemistry (e.g., bond angles and torsion angles in the benzoxazepine ring) and NMR spectroscopy (¹H/¹³C) to verify substituent positions .

Basic: What reagents and reaction conditions are critical for introducing the 4-(trifluoromethyl)benzyl group into the benzoxazepine scaffold?

Methodological Answer:
The 4-(trifluoromethyl)benzyl group is introduced via nucleophilic substitution or alkylation reactions. Common reagents include 4-(trifluoromethyl)benzyl bromide/chloride in the presence of a base (e.g., K₂CO₃ or NaH) in anhydrous solvents like DMF or THF. Reaction monitoring via TLC or HPLC ensures completion, with purification by column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced: How can synthetic yield be optimized for large-scale production while maintaining enantiomeric purity?

Methodological Answer:
Yield optimization involves:

  • Continuous flow reactors to enhance reaction efficiency and reduce side products .
  • Chiral resolution techniques (e.g., chiral HPLC or enzymatic kinetic resolution) to isolate enantiomers.
  • Process analytical technology (PAT) for real-time monitoring of intermediates .
    For example, recrystallization in ethanol/water (7:3 v/v) improves purity to >98% .

Basic: What pharmacological targets are associated with this compound, and how are they identified?

Methodological Answer:
The compound’s benzoxazepine core suggests activity at GABA receptors or serotonin transporters based on structural analogs . Targets are identified via:

  • Radioligand binding assays using ³H-labeled ligands.
  • In silico docking (e.g., AutoDock Vina) to predict binding affinities .
  • Gene expression profiling (qPCR) to assess receptor modulation .

Advanced: What methodologies are used to elucidate the mechanism of action in neurological disorders?

Methodological Answer:
Mechanistic studies employ:

  • Electrophysiological patch-clamp assays to measure ion channel modulation (e.g., GABAₐ receptors) .
  • Calcium imaging in primary neuronal cultures to assess intracellular signaling.
  • Knockout mouse models to validate target specificity .
    Contradictions in activity (e.g., agonist vs. antagonist effects) are resolved using allosteric site mutagenesis .

Advanced: How do pH and temperature affect the compound’s stability, and how are degradation products analyzed?

Methodological Answer:
Stability is tested under accelerated conditions :

  • pH variation (2–12) in buffer solutions at 37°C for 24–72 hours.
  • Thermal stress (40–80°C) in sealed vials.
    Degradation products are analyzed via LC-MS/MS and HPLC-PDA with a C18 column (ACN/0.1% formic acid gradient). Major degradation pathways include hydrolysis of the oxazepine ring and oxidation of the trifluoromethyl group .

Advanced: How can researchers resolve contradictions in reported biological activity across structural analogs?

Methodological Answer:
Contradictions arise from differences in substituent positioning (e.g., chloro vs. fluoro groups) or stereochemistry . Strategies include:

  • Comparative molecular field analysis (CoMFA) to map steric/electronic effects.
  • Crystallographic overlay studies to compare binding modes .
  • Meta-analysis of published IC₅₀ values to identify structure-activity trends .

Basic: What analytical techniques are prioritized for purity assessment and structural confirmation?

Methodological Answer:

  • X-ray crystallography : Resolves absolute configuration (e.g., C7-Cl orientation ).
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion at m/z 413.0821).
  • DSC/TGA : Determines thermal stability (decomposition >250°C) .

Advanced: How is the compound’s pharmacokinetic profile evaluated in preclinical studies?

Methodological Answer:

  • In vitro metabolic stability : Incubation with liver microsomes (human/rat) and LC-MS analysis of metabolites.
  • Plasma protein binding : Ultrafiltration followed by HPLC quantification.
  • Caco-2 permeability assays : Predicts intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high bioavailability) .

Advanced: What strategies mitigate toxicity risks during in vivo studies?

Methodological Answer:

  • AMES test : Screens for mutagenicity using Salmonella strains TA98/TA100.
  • hERG inhibition assays : Patch-clamp studies to assess cardiac risk.
  • Dose-ranging studies : MTD (maximum tolerated dose) determined in Sprague-Dawley rats via OECD Guideline 420 .

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